5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the oxadiazole ring or the pyrazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Antimicrobial Activity: Oxadiazoles are known for their antimicrobial properties.
Anti-inflammatory Agents: Potential use as anti-inflammatory drugs.
Industry
Agriculture: Possible applications as pesticides or herbicides.
Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action for 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole would depend on its specific application. For example, as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(3-phenyl-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole: Lacks the methoxy groups.
5-(3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole: Contains chlorine atoms instead of methoxy groups.
Uniqueness
The presence of methoxy groups in 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole may enhance its biological activity and alter its chemical reactivity compared to similar compounds.
Biological Activity
The compound 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant studies and data.
The molecular formula of the compound is C21H20N4O4, with a molecular weight of 392.41 g/mol. Its structure features a pyrazole moiety linked to an oxadiazole ring, which is known for contributing to various pharmacological effects.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.
Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa (Cervical cancer) | 10.5 | |
MCF-7 (Breast cancer) | 12.8 | |
A549 (Lung cancer) | 9.6 | |
HCT116 (Colon cancer) | 11.0 |
The mechanism of action involves the inhibition of key enzymes such as thymidylate synthase , HDAC , and topoisomerase II , which are crucial for DNA replication and repair in cancer cells .
Anti-inflammatory Activity
Oxadiazole derivatives have also been noted for their anti-inflammatory properties. The compound has shown potential in inhibiting the production of pro-inflammatory cytokines and mediators in various experimental models.
Key Findings:
- Inhibition of COX-1 and COX-2 enzymes has been reported.
- Reduction in TNF-alpha levels in lipopolysaccharide-stimulated macrophages was observed .
Antimicrobial Activity
Research indicates that oxadiazole compounds exhibit antimicrobial properties against both bacterial and fungal strains. The specific compound under review has shown promising results against common pathogens.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 20 | |
Candida albicans | 25 |
Case Studies
A notable study conducted by researchers focused on the synthesis and biological evaluation of various oxadiazole derivatives, including the target compound. The study utilized molecular docking techniques to predict binding affinities to relevant biological targets, demonstrating strong interactions with acetylcholine receptors and other critical proteins involved in disease processes .
Properties
IUPAC Name |
5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-25-13-6-4-12(5-7-13)19-21-20(28-24-19)17-11-16(22-23-17)15-9-8-14(26-2)10-18(15)27-3/h4-11H,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZIAKJJVYXEIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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